molecular formula C22H28N2O B5891177 1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide

1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B5891177
M. Wt: 336.5 g/mol
InChI Key: JUBVNFODYHIVAZ-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with benzyl and phenylpropyl groups. One common method involves the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with benzyl chloride and 3-phenylpropylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide is unique due to its specific combination of benzyl and phenylpropyl groups attached to the piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

IUPAC Name

1-benzyl-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c25-22(23-15-7-12-19-8-3-1-4-9-19)21-13-16-24(17-14-21)18-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBVNFODYHIVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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